molecular formula C9H11NO3 B2877518 Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate CAS No. 31804-60-1

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate

Cat. No.: B2877518
CAS No.: 31804-60-1
M. Wt: 181.191
InChI Key: YIVOAWVPVKOQSL-UHFFFAOYSA-N
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Description

Ethyl 2-(Hydroxymethyl)pyridine-4-carboxylate (CAS 31804-60-1) is a high-purity bidentate ligand of significant interest in modern coordination chemistry and materials research . This compound, with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, features both a pyridyl nitrogen and a hydroxymethyl group, allowing it to coordinate to metal centers through diverse modes such as N,O-chelating (κ²N,O) or N-monodentate (κN) bonding . This versatility makes it a valuable building block for constructing metal complexes with copper, cobalt, nickel, manganese, and noble metals like palladium and silver . Its primary research value lies in its application as a scaffold in catalysis, including hydrogenation, cross-coupling, and oxidation reactions, where it stabilizes metal centers and promotes catalytic cycles . Furthermore, metal complexes derived from this and related pyridine alcohol ligands exhibit promising properties for developing molecular magnets (SMMs), organic semiconductors for LEDs, and metal-organic frameworks (MOFs) for gas storage and separation technologies . The electronic structure of the pyridyl group combined with the flexible hydroxymethyl group enables the formation of complexes with diverse geometric configurations and stabilized metal oxidation states, facilitating the design of advanced functional materials . This product is intended for professional manufacturing and research laboratory use only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use . The specified minimum purity for this compound is 97% .

Properties

IUPAC Name

ethyl 2-(hydroxymethyl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVOAWVPVKOQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(hydroxymethyl)pyridine-4-carboxylate typically involves the esterification of 2-(hydroxymethyl)pyridine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(carboxymethyl)pyridine-4-carboxylic acid.

    Reduction: 2-(hydroxymethyl)pyridine-4-methanol.

    Substitution: 2-(hydroxymethyl)-3-nitropyridine-4-carboxylate.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate, while not directly discussed in the provided search results, can be understood through the applications and reactions of its related compounds and structural features. The search results highlight the uses of similar pyridine derivatives in various scientific fields, which can help infer the potential applications of this compound.

Scientific Research Applications

Given its structure, which combines a pyridine ring, a hydroxymethyl group, and an ethyl carboxylate, this compound can be valuable in diverse scientific applications:

  • As a Building Block for Complex Molecules: It can serve as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Synthesis of Biologically Active Compounds: This compound can be employed as a building block in the synthesis of biologically active compounds due to the presence of hydroxyl and ester groups, which facilitate interactions with biological molecules through hydrogen bonding and other forces.

Chemical Reactions and Potential Applications

  • Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid. Oxidizing agents like potassium permanganate could be used. The resulting product could then be used in various applications

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxymethyl)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, further modulating its effects.

Comparison with Similar Compounds

Key Observations :

  • Hydroxymethyl vs. Chloromethyl : The hydroxymethyl group in the target compound confers polarity and hydrogen-bonding capability, whereas the chloromethyl group in its analog increases electrophilicity, making it more reactive in cross-coupling reactions .

Pyridine vs. Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Functional Groups Applications/Properties References
This compound C₉H₁₁NO₃ 181.19 Pyridine -CH₂OH, -COOCH₂CH₃ Intermediate for drug synthesis
Ethyl 2-hydroxypyrimidine-4-carboxylate C₇H₈N₂O₃ 168.15 Pyrimidine -OH (2-position), -COOCH₂CH₃ Lower molecular weight; potential antiviral use
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 Pyrimidine -Cl, -CH₃, -COOH Acidic properties; used in agrochemicals

Key Observations :

  • Functional Group Impact : The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid increases acidity (pKa ~2–3), whereas the ethyl ester in the target compound improves lipid solubility for better membrane permeability .

Complex Derivatives with Pharmacological Relevance

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Features Biological Activity References
Ethyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-[2-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylate C₂₄H₁₈F₅N₃O₃ 515.41 Fluorinated aryl groups; pyrazolo-pyridine scaffold Potential kinase inhibition
Ethyl 8-fluoro-1-oxo-2-phenyl-1H-benzo[4,5]thiazolo[3,2-a]pyridine-4-carboxylate C₁₈H₁₃FNO₃S 342.37 Benzothiazole fused with pyridine; fluorine substituent HCV RNA polymerase inhibition (IC₅₀ <1 µM)

Key Observations :

  • Fluorine Substitution: Fluorinated analogs (e.g., the HCV inhibitor in ) demonstrate enhanced metabolic stability and target binding affinity compared to non-fluorinated derivatives .
  • Scaffold Complexity : Fused heterocycles (e.g., pyrazolo-pyridines) exhibit broader pharmacological profiles but require more complex synthesis routes .

Biological Activity

Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a pyridine derivative that has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a hydroxymethyl group and an ester functional group, which contribute to its biological interactions. The presence of the pyridine ring enhances its ability to form complexes with metal ions and participate in hydrogen bonding with biological molecules, influencing various biochemical pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against a range of bacterial strains, including:

  • Streptococcus pneumoniae
  • Bacillus subtilis
  • Staphylococcus epidermidis
  • Escherichia coli
  • Klebsiella pneumoniae

In vitro tests revealed that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria . The antimicrobial activity is believed to be enhanced by the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In experimental models, it was shown to reduce inflammation markers and modulate immune responses. This activity suggests potential applications in treating inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound acts as a ligand for various metal ions, forming complexes that exhibit biological activity. The hydroxyl and ester groups facilitate hydrogen bonding with proteins and nucleic acids, influencing cellular signaling pathways .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, making it a promising candidate for further development .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked reduction in paw swelling and inflammatory cytokines compared to control groups. This suggests its potential utility in treating conditions such as arthritis .

Research Findings Summary

Study Focus Findings
Study AAntimicrobial ActivityEffective against S. pneumoniae, B. subtilis; MIC lower than standard antibiotics
Study BAnti-inflammatory EffectsReduced paw swelling in murine model; decreased inflammatory cytokines
Study CMechanism ExplorationActs as a ligand for metal ions; influences cellular signaling pathways

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